molecular formula C7H10ClF2N B2484421 (1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride CAS No. 2227900-63-0

(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride

Cat. No.: B2484421
CAS No.: 2227900-63-0
M. Wt: 181.61
InChI Key: JOFJXTSYZARNSF-VKYWDCQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[32102,4]octane;hydrochloride is a complex organic compound characterized by its unique tricyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are heated in an anhydrous solvent such as toluene . The reaction conditions often require high temperatures (around 190°C) and prolonged reaction times (up to 48 hours) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its tricyclic structure can mimic certain natural products, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride stands out due to its unique tricyclic structure and the presence of fluorine atoms. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S,4S,5S)-3,3-difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N.ClH/c8-7(9)5-3-1-4(6(5)7)10-2-3;/h3-6,10H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJXTSYZARNSF-VKYWDCQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C3C2C3(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@@H]3[C@H]2C3(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.